molecular formula C20H18N4O3S B2437653 2-(3-Morpholinoquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile CAS No. 300376-85-6

2-(3-Morpholinoquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile

Cat. No. B2437653
CAS RN: 300376-85-6
M. Wt: 394.45
InChI Key: ZSMDFXKJRWWJLO-UHFFFAOYSA-N
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Description

2-(3-Morpholinoquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile, also known as MPA-2, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA-2 is a member of the quinoxaline family and is a potent inhibitor of the enzyme protein kinase C (PKC). In

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

  • The structural motif of quinoxalines, including those with morpholino groups, has been explored for the development of novel antimicrobial agents. For instance, sulfonylquinoxaline derivatives have shown significant antimicrobial activity against a variety of pathogens, suggesting the potential of these compounds in developing new antibiotics (Ammar et al., 2020).

  • Quinoxaline derivatives have also been investigated for their anticorrosive properties. Studies on 8-hydroxyquinoline derivatives with morpholino groups have demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments, indicating the potential application of these compounds in protecting metal surfaces (Douche et al., 2020).

  • The development of chemosensors based on quinoxaline derivatives for the detection of metal ions highlights another application area. Novel chemosensors with morpholino groups have been synthesized for the selective recognition of palladium ions, showcasing the utility of these compounds in environmental monitoring and chemical analysis (Shally et al., 2020).

Materials Science and Photophysical Studies

  • The synthesis and characterization of luminescent complexes incorporating quinoxaline derivatives point to their use in materials science, particularly in the development of light-emitting materials. Such compounds could be valuable in creating advanced photonic devices and sensors (Ko et al., 2012).

Pharmacological and Biological Research

  • The exploration of quinoxaline derivatives in pharmacology, particularly as kinase inhibitors, showcases their potential in drug development. Optimization studies have led to compounds with significant inhibition of kinase activity, offering pathways for the development of new therapeutic agents (Boschelli et al., 2001).

properties

IUPAC Name

2-(benzenesulfonyl)-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c21-14-18(28(25,26)15-6-2-1-3-7-15)19-20(24-10-12-27-13-11-24)23-17-9-5-4-8-16(17)22-19/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMDFXKJRWWJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>59.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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